REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]([CH3:13])[C:10](Cl)=[S:11])[CH:6]=[CH:7][CH:8]=1.[CH:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[OH:24].C(=O)([O-])[O-].[K+].[K+].C(C(C)=O)C>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:9]([CH3:13])[C:10](=[S:11])[O:24][C:15]2[CH:16]=[CH:17][C:18]3[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:14]=2)[CH:6]=[CH:7][CH:8]=1 |f:2.3.4|
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)N(C(=S)Cl)C
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
the products were extracted with benzene
|
Type
|
WASH
|
Details
|
The benzene solution was subsequently washed with water and aqueous saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
benzene was removed by distillation under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over anhydrous Magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue was purified by the column chromatography (
|
Type
|
WASH
|
Details
|
eluted with benzene on a silica gel)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)N(C(OC1=CC2=CC=CC=C2C=C1)=S)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |